molecular formula C17H16ClFN6 B12193107 N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

Cat. No.: B12193107
M. Wt: 358.8 g/mol
InChI Key: VECDQYAGFLHXJM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a piperidine ring and substituted phenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the pteridine core: Starting from a pyrimidine derivative, the pteridine core can be constructed through cyclization reactions.

    Substitution reactions: Introduction of the 3-chloro-4-fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions.

    Piperidine ring attachment: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions could target the pteridine core or the phenyl substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the pteridine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring or pteridine core.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine core.

    N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)quinolin-2-amine: Similar structure but with a quinoline core.

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is unique due to its specific combination of a pteridine core with a piperidine ring and substituted phenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H16ClFN6

Molecular Weight

358.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-piperidin-1-ylpteridin-2-amine

InChI

InChI=1S/C17H16ClFN6/c18-12-10-11(4-5-13(12)19)22-17-23-15-14(20-6-7-21-15)16(24-17)25-8-2-1-3-9-25/h4-7,10H,1-3,8-9H2,(H,21,22,23,24)

InChI Key

VECDQYAGFLHXJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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